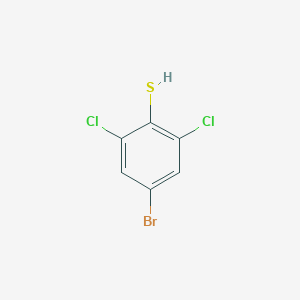

4-Bromo-2,6-dichlorobenzenethiol

Beschreibung

This compound is of interest in organic synthesis, particularly in the preparation of sulfur-containing ligands, pharmaceuticals, or agrochemicals. Its reactivity stems from the electron-withdrawing effects of the halogens, which activate the thiol group for nucleophilic or coordination chemistry.

Eigenschaften

IUPAC Name |

4-bromo-2,6-dichlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNYCXUTGFFCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dichlorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method includes the bromination and chlorination of benzenethiol using bromine and chlorine reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 4-Bromo-2,6-dichlorobenzenethiol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,6-dichlorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used to replace the halogen atoms.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted benzenethiol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-dichlorobenzenethiol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,6-dichlorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, comparisons can be inferred from the general properties of halogenated benzenethiols and related aromatic compounds:

A. 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure: Benzene ring with bromine (4-position) and amino groups (1,2-positions).

- Applications : Used in manufacturing and laboratory settings, likely as a precursor for dyes or coordination complexes.

- Key Differences: Functional Groups: Amino (-NH₂) vs. thiol (-SH), leading to divergent reactivity (e.g., nucleophilic substitution vs. redox activity). Electronic Effects: Electron-donating amino groups vs. electron-withdrawing halogens and thiol, altering aromatic ring reactivity.

B. 4-Bromomethyl-2,6-dimethylanisole (CAS 83037-99-4)

- Structure : Benzene ring with bromomethyl (4-position), methoxy (anisole), and methyl groups (2,6-positions).

- Applications: Potential intermediate in pharmaceuticals or fragrances.

- Key Differences :

- Substituents: Methoxy and methyl groups introduce steric hindrance and electron-donating effects, contrasting with the electron-withdrawing Cl/Br and -SH in 4-Bromo-2,6-dichlorobenzenethiol.

- Reactivity: Bromomethyl groups are prone to nucleophilic substitution, while thiols participate in disulfide bond formation or metal coordination.

General Trends in Halogenated Benzenethiols

- Electrophilicity : Increased halogen substitution (e.g., Cl, Br) enhances the electrophilic character of the thiol group, facilitating reactions with nucleophiles.

- Stability: Heavy halogens like bromine may increase molecular weight and reduce volatility compared to non-halogenated analogs.

Limitations of Available Evidence

Comparisons are extrapolated from structurally related compounds, highlighting the need for primary literature or experimental studies to validate properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.